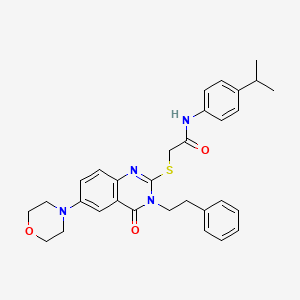

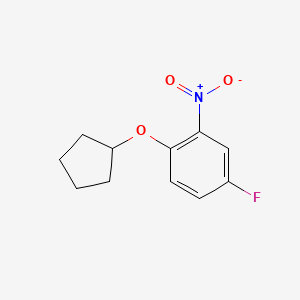

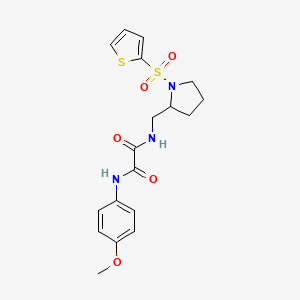

1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a chemical compound that has been extensively researched for its potential applications in the field of medicine. Also known as E7080, this compound is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).

Scientific Research Applications

Pyrimidine Derivatives Research

- Chemical Reactions and Derivatives : The reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate produces derivatives including 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea. This study highlights the chemical behavior of pyrimidine derivatives, which is crucial for further applications in medicinal chemistry (Yamanaka, Niitsuma, & Sakamoto, 1979).

Carbamoylated Compounds Study

- Structural Analysis : Research on the structure of carbamoylated 2-Phenylaminopyridines, involving compounds similar to 1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, provides insights into the molecular configuration of these compounds, aiding in the understanding of their potential biological activities (Mørkved, 1986).

Photodegradation Studies

- Environmental Degradation : Investigations into the phototransformation of chlorimuron-ethyl, a compound structurally related to this compound, reveal insights into how such chemicals degrade in environmental conditions, which is essential for assessing their ecological impact (Choudhury & Dureja, 1996).

Corrosion Inhibition

- Industrial Applications : The study of 1,3,5-triazinyl urea derivatives, including compounds with similar structural features to this compound, demonstrates their efficiency as corrosion inhibitors. This application is significant in the context of material preservation in industrial settings (Mistry, Patel, Patel, & Jauhari, 2011).

Antimicrobial Research

- Potential Antimicrobial Properties : Research on novel imidazole ureas/carboxamides containing dioxaphospholanes, structurally related to the subject compound, indicates potential antimicrobial properties. These findings are crucial in the search for new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Insecticide Research

- Insecticidal Activity : Studies on urea derivatives similar to this compound, like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, show their potential as insecticides. This line of research is important for developing new, effective insect control methods (Mulder & Gijswijt, 1973).

Polymerization Studies

- Polymerization Initiators : The synthesis and study of N-aryl-N′-pyridyl ureas, which share structural features with this compound, as initiators in the polymerization of epoxides, provide valuable insights into their role in the polymer industry (Makiuchi, Sudo, & Endo, 2015).

Nucleoside Chemistry

- Nucleoside Protection : Studies on arenesulfonylethoxycarbonyl groups, including phenyl and 4-chlorophenyl derivatives, explore their use as amino protecting groups in nucleoside chemistry. This research is significant for advancements in biochemical synthesis and pharmaceutical applications (Nyilas, Földesi, & Chattopadhyaya, 1988).

Cancer Research

- Anticancer Agents : Synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, structurally akin to this compound, reveal their potential as new anticancer agents, suggesting their role in medical research and therapy (Feng et al., 2020).

Electrochemical Studies

- Corrosion Behavior in Acid Solutions : The investigation of certain urea derivatives in acid solutions for their corrosion inhibition properties offers insights into their electrochemical behavior, which can be applied in various industrial processes (Bahrami & Hosseini, 2012).

properties

IUPAC Name |

1-(3-chlorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-15-7-9-16(10-8-15)25-20(27)26-17-6-4-5-14(21)11-17/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFYQOJVXYDRGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)

(prop-2-yn-1-yl)amine](/img/structure/B2665285.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)

![1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone](/img/structure/B2665291.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2665292.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)